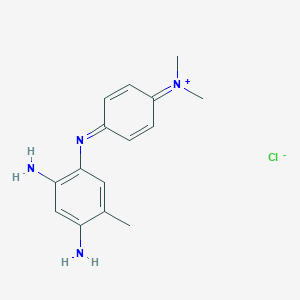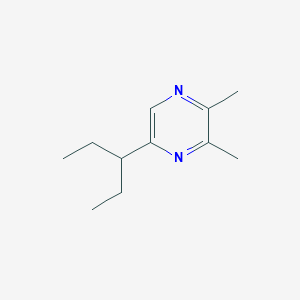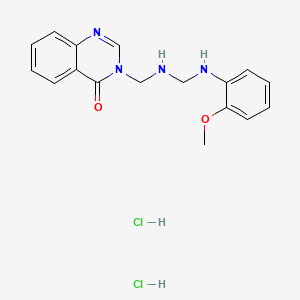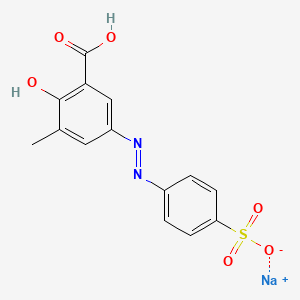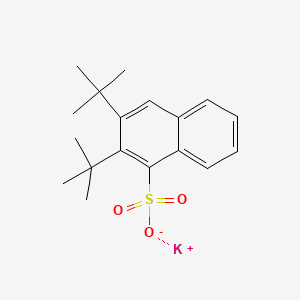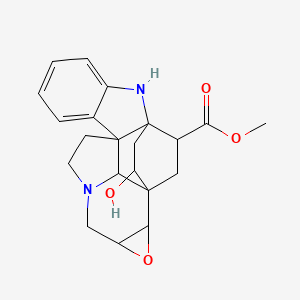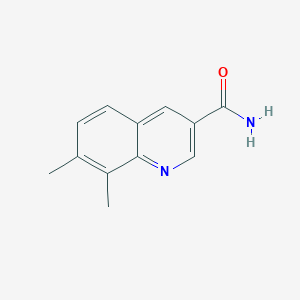
7,8-Dimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline core with two methyl groups at positions 7 and 8, and a carboxamide group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) to form 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be converted to the carboxamide derivative through amidation reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation and amidation reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 6.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethylquinoline-3-carboxamide has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8-Dimethylquinoline-3-carboxamide involves its interaction with various molecular targets. For instance, quinoline-3-carboxamides like laquinimod exert their effects by binding to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and modulation of immune responses . This interaction can inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxamide: Shares the quinoline core but lacks the methyl groups at positions 7 and 8.
2,4-Dimethylquinoline: Similar structure but without the carboxamide group.
Laquinimod: A quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: 7,8-Dimethylquinoline-3-carboxamide is unique due to the presence of both methyl groups and the carboxamide functionality, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound for various applications in chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
7,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-9-5-10(12(13)15)6-14-11(9)8(7)2/h3-6H,1-2H3,(H2,13,15) |
InChI-Schlüssel |
DGDUQGRHKFWDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


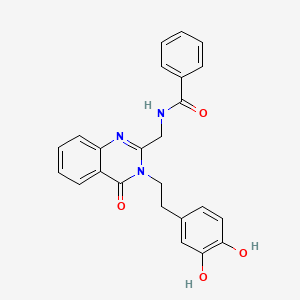

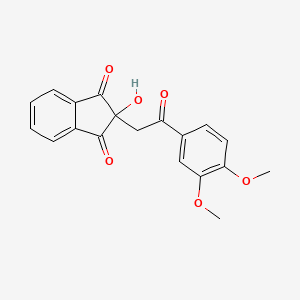



![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
